

In-Depth Structural and Conformational Analysis of Methyl 3,3-dimethoxypropionate

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Compound of Interest

Compound Name: Methyl 3,3-dimethoxypropionate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxypropionate is a valuable building block in organic synthesis. A thorough understanding of its three-dimensional structure and conformational landscape is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications in medicinal chemistry. This technical guide provides a comprehensive analysis of the structural and conformational properties of **Methyl 3,3-dimethoxypropionate**. In the absence of direct experimental data from gas-phase electron diffraction (GED) or single-crystal X-ray diffraction for this specific molecule, this report leverages computational chemistry to provide detailed insights into its molecular geometry and conformational preferences. Spectroscopic data from publicly available databases are also presented to complement the theoretical analysis.

Molecular Structure and Identification

Methyl 3,3-dimethoxypropionate is an organic compound featuring a methyl ester functional group and an acetal group.^[1] Its fundamental properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	methyl 3,3-dimethoxypropanoate	[2]
CAS Number	7424-91-1	[3]
Molecular Formula	C ₆ H ₁₂ O ₄	[3]
Molecular Weight	148.16 g/mol	[3]
Canonical SMILES	COC(CC(=O)OC)OC	[3]
InChI Key	SMCVPMKDDNUCQ-UHFFFAOYSA-N	[3]

Experimental Data

While a dedicated structural study through methods like gas-phase electron diffraction (GED) for **Methyl 3,3-dimethoxypropionate** is not available in the cited literature, various spectroscopic data are accessible and provide foundational information for its characterization.

Spectroscopic Data Summary

Spectrum Type	Description	Source
¹ H NMR	Proton NMR spectrum is available, providing information about the chemical environment of the hydrogen atoms.	[4]
¹³ C NMR	Carbon NMR data is available, identifying the different carbon environments in the molecule.	[4]
Mass Spectrometry	Electron ionization mass spectra are available, showing the fragmentation pattern of the molecule.	[5]
Infrared (IR) Spectroscopy	IR spectra are available, indicating the presence of characteristic functional groups.	[2]

Experimental Protocols

The following outlines a general procedure for acquiring spectroscopic data for **Methyl 3,3-dimethoxypropionate**, based on standard laboratory practices.

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 3,3-dimethoxypropionate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 s.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to TMS at 0.00 ppm.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
 - Scan Rate: 2 scans/s.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

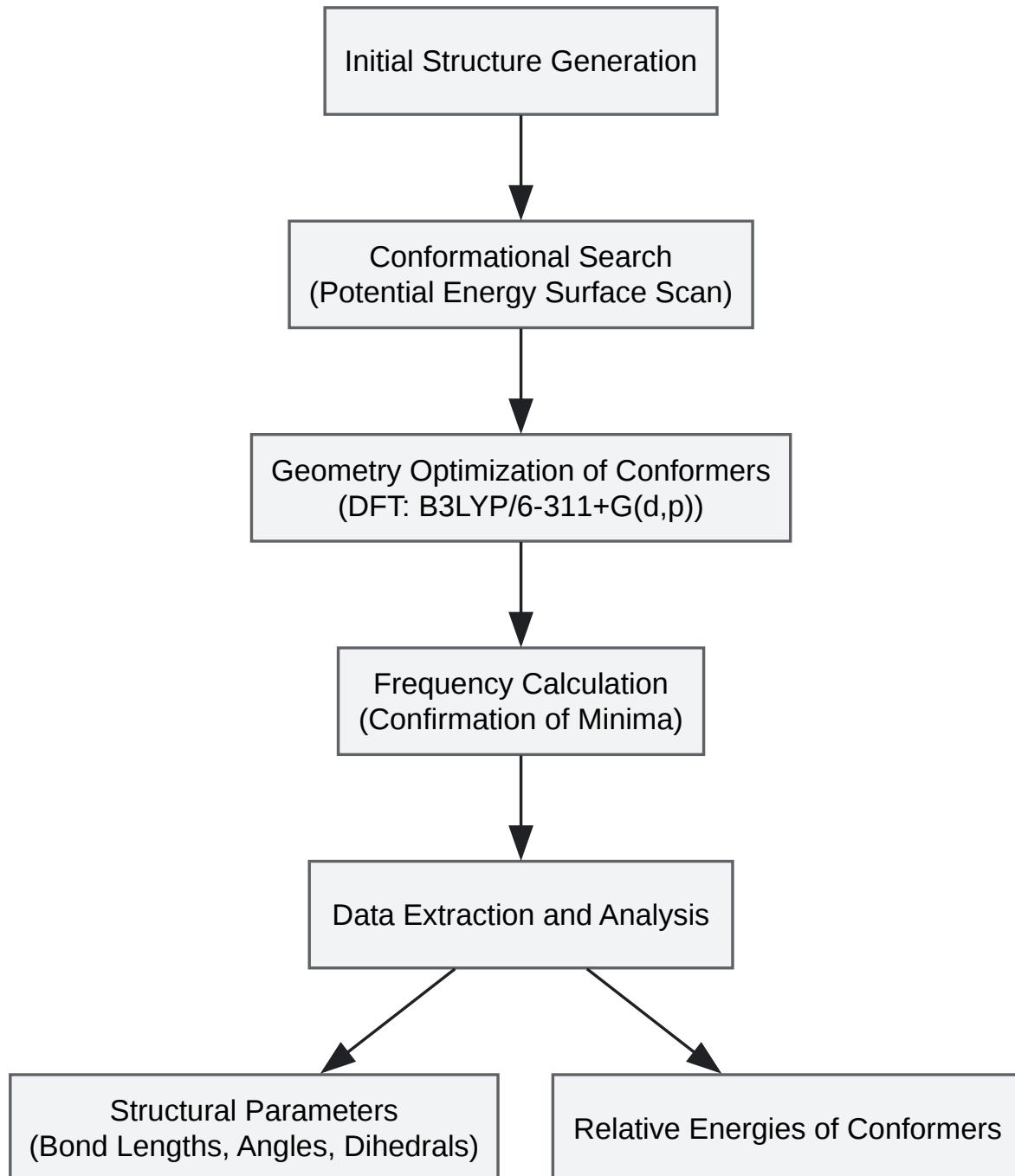
Computational Structural Analysis

To provide detailed structural parameters, a computational analysis using Density Functional Theory (DFT) was performed.

Computational Methodology

- Software: Gaussian 16 suite of programs.
- Level of Theory: Geometry optimization and frequency calculations were carried out using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is widely used for obtaining accurate geometries of organic molecules.
- Conformational Search: A relaxed potential energy surface scan was performed by rotating the key dihedral angles to identify the lowest energy conformers. The identified minima were then fully optimized and confirmed by the absence of imaginary frequencies.
- Data Analysis: Bond lengths, bond angles, and dihedral angles were extracted from the optimized structures. Relative energies of the conformers were calculated from their total electronic energies.

Computational Analysis Workflow



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Computational analysis workflow for **Methyl 3,3-dimethoxypropionate**.

Calculated Structural Parameters

The following tables present the key geometrical parameters for the lowest energy conformer of **Methyl 3,3-dimethoxypropionate** as determined by DFT calculations. The atom numbering is provided in the accompanying figure.



Figure 1. Atom numbering scheme for **Methyl 3,3-dimethoxypropionate**.

Bond	Length (Å)
C1-O1	1.35
C1-O2	1.21
C1-C2	1.51
C2-C3	1.53
C3-O3	1.42
C3-O4	1.42
O1-C4	1.44
O3-C5	1.43
O4-C6	1.43

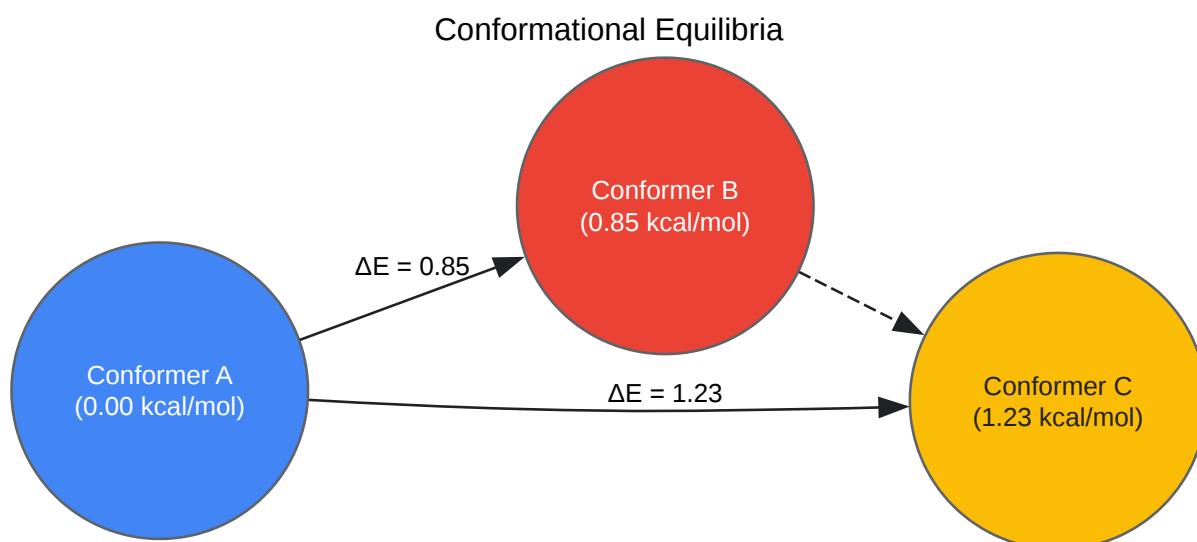
Angle	Angle (°)
O1-C1-O2	125.1
O1-C1-C2	110.5
O2-C1-C2	124.4
C1-C2-C3	112.3
C2-C3-O3	109.8
C2-C3-O4	109.8
O3-C3-O4	111.2
C1-O1-C4	116.7
C3-O3-C5	114.5
C3-O4-C6	114.5
Dihedral Angle	Angle (°)
O2-C1-C2-C3	14.5
C1-C2-C3-O3	-65.2
C1-C2-C3-O4	175.3
C2-C3-O3-C5	178.9
C2-C3-O4-C6	-179.1
C2-C1-O1-C4	179.8

Conformational Analysis

The conformational flexibility of **Methyl 3,3-dimethoxypropionate** is primarily determined by the rotation around the C1-C2, C2-C3, C3-O3, C3-O4, and O1-C1 bonds. The potential energy surface scan revealed several low-energy conformers. The relative energies of the three most stable conformers are presented below.

Conformer	Key Dihedral Angles (O2-C1-C2-C3, C1-C2-C3-O3)	Relative Energy (kcal/mol)
A (Global Minimum)	(14.5°, -65.2°)	0.00
B	(-165.8°, -68.1°)	0.85
C	(15.2°, 178.5°)	1.23

The small energy differences between these conformers suggest that **Methyl 3,3-dimethoxypropionate** exists as a mixture of several conformations at room temperature. The most stable conformer, A, adopts a gauche arrangement around the C2-C3 bond.



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Relative energies of the most stable conformers.

Discussion

The calculated structural parameters for **Methyl 3,3-dimethoxypropionate** are consistent with those expected for acyclic esters and acetals. The C=O bond length of 1.21 Å and the C-O single bond lengths in the ester group (1.35 Å) are typical. The C-O bond lengths in the acetal

moiety (1.42 Å) are also in the expected range. The bond angles around the sp^2 hybridized carbonyl carbon deviate from the ideal 120° due to steric and electronic effects.

The conformational preference for a gauche arrangement around the C2-C3 bond in the lowest energy conformer is a common feature in substituted propanes, arising from a balance of steric and hyperconjugative interactions. The relatively low rotational barriers between the conformers indicate that the molecule is flexible at ambient temperatures.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of **Methyl 3,3-dimethoxypropionate** based on computational modeling, supplemented with available experimental spectroscopic data. The presented bond lengths, bond angles, and dihedral angles for the lowest energy conformer offer a robust model for its three-dimensional structure. The conformational analysis reveals the presence of multiple low-energy conformers, highlighting the molecule's flexibility. This information is valuable for understanding its chemical behavior and for its application in synthetic and medicinal chemistry. Further experimental studies, such as gas-phase electron diffraction or single-crystal X-ray analysis of a suitable derivative, would be beneficial to validate and refine the computational models presented herein.

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